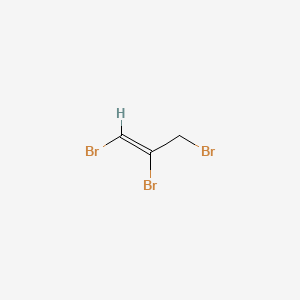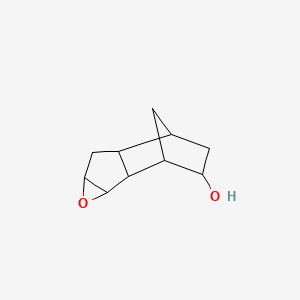
1,2,3-Tribromopropene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3-Tribromopropene is an organic compound with the molecular formula C3H5Br3. It is a colorless to light yellow liquid that is known for its high density and toxicity. This compound is primarily used in organic synthesis and has various applications in scientific research and industry.
Vorbereitungsmethoden
1,2,3-Tribromopropene can be synthesized through several methods. One common synthetic route involves the bromination of allyl bromide. The reaction typically requires a bromine source and a catalyst to facilitate the addition of bromine atoms to the propene backbone. Industrial production methods often involve the use of bromine and a suitable solvent under controlled temperature and pressure conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1,2,3-Tribromopropene undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Reduction Reactions: It can be reduced to form less brominated derivatives or even fully dehalogenated products using reducing agents like zinc or sodium in the presence of a suitable solvent.
Common reagents used in these reactions include sodium hydroxide, potassium tert-butoxide, and various reducing agents. The major products formed depend on the specific reaction conditions and the nature of the nucleophile or reducing agent used.
Wissenschaftliche Forschungsanwendungen
1,2,3-Tribromopropene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a tool for studying the effects of halogenated compounds on biological systems.
Medicine: Research is ongoing to explore its potential use in developing new pharmaceuticals.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 1,2,3-tribromopropene exerts its effects involves the interaction of its bromine atoms with various molecular targets. The bromine atoms can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. This can result in the inhibition of enzyme activity, disruption of cellular processes, and other biological effects.
Vergleich Mit ähnlichen Verbindungen
1,2,3-Tribromopropene can be compared with other similar compounds such as:
1,2-Dibromoethane: Another halogenated compound used in organic synthesis and as a fumigant.
1,3-Dibromopropane: Similar in structure but with bromine atoms on different carbon atoms, leading to different reactivity and applications.
Tetrabromoethane: A more heavily brominated compound with different physical and chemical properties.
The uniqueness of this compound lies in its specific arrangement of bromine atoms, which imparts distinct reactivity and applications compared to its analogs.
Eigenschaften
CAS-Nummer |
54572-80-4 |
|---|---|
Molekularformel |
C3H3Br3 |
Molekulargewicht |
278.77 g/mol |
IUPAC-Name |
(Z)-1,2,3-tribromoprop-1-ene |
InChI |
InChI=1S/C3H3Br3/c4-1-3(6)2-5/h1H,2H2/b3-1- |
InChI-Schlüssel |
GCYDHXOUHNLRDZ-IWQZZHSRSA-N |
Isomerische SMILES |
C(/C(=C/Br)/Br)Br |
Kanonische SMILES |
C(C(=CBr)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,8-Dimethyl-3a,4,9,9a-tetrahydro-4,9-ethenonaphtho[2,3-c]furan-1,3-dione](/img/structure/B11956321.png)
![4-{[(3,4-Dichlorophenyl)carbamoyl]amino}benzoic acid](/img/structure/B11956328.png)
![2-[(Chloroacetyl)amino]acrylic acid](/img/structure/B11956335.png)
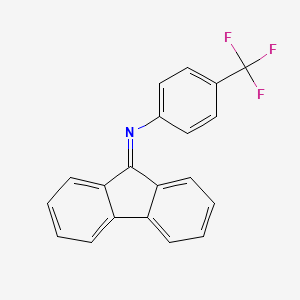

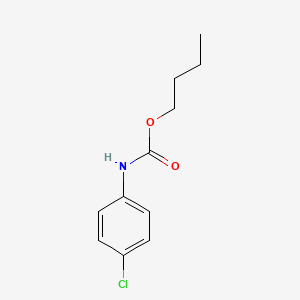


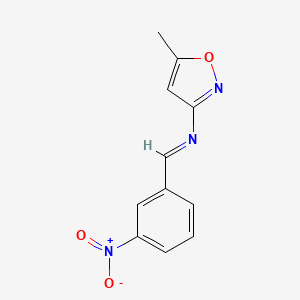


![2-Methoxy-6-{[(4-methylphenyl)amino]methyl}phenol](/img/structure/B11956384.png)
